molecular formula C15H14ClN3 B11850906 4-Chloro-2,5,6-trimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine

4-Chloro-2,5,6-trimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11850906
M. Wt: 271.74 g/mol
InChI Key: SUOGWDSEKHQQGS-UHFFFAOYSA-N
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Description

4-Chloro-2,5,6-trimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound characterized by a fused pyrrolo[2,3-d]pyrimidine scaffold. Its structure features a chlorine atom at position 4, methyl groups at positions 2, 5, and 6, and a phenyl group at position 6.

Properties

Molecular Formula

C15H14ClN3

Molecular Weight

271.74 g/mol

IUPAC Name

4-chloro-2,5,6-trimethyl-7-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C15H14ClN3/c1-9-10(2)19(12-7-5-4-6-8-12)15-13(9)14(16)17-11(3)18-15/h4-8H,1-3H3

InChI Key

SUOGWDSEKHQQGS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C(=NC(=N2)C)Cl)C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Ring Assembly via Cyclocondensation

The core pyrrolo[2,3-d]pyrimidine structure can be constructed through cyclocondensation reactions. A plausible route involves:

  • Formation of the Pyrimidine Ring : Reacting 2,4,6-trichloropyrimidine with a pre-functionalized pyrrole bearing methyl and phenyl groups. For instance, 2,5,6-trimethyl-7-phenylpyrrole could undergo nucleophilic substitution at the 4-position with ammonia or amines, followed by chlorination using phosphorus oxychloride (POCl₃).

  • Introducing Substituents : Methyl groups at positions 2,5,6 may be introduced via Friedel-Crafts alkylation or by using methyl-substituted starting materials. The phenyl group at position 7 likely requires early-stage incorporation, such as through Suzuki-Miyaura coupling on a halogenated pyrrole intermediate.

Sequential Functionalization of a Preformed Core

An alternative strategy modifies a simpler pyrrolo[2,3-d]pyrimidine core:

  • Chlorination : Treating 7H-pyrrolo[2,3-d]pyrimidine with POCl₃ at reflux to introduce the 4-chloro group.

  • Methylation : Using methyl iodide (CH₃I) and a strong base (e.g., NaH) in dimethylformamide (DMF) to alkylate positions 2,5,6. Regioselectivity may be controlled by steric and electronic factors, with the 2-position being more reactive due to lower steric hindrance.

  • Phenylation at Position 7 : Employing a Ullmann coupling or Buchwald-Hartwig amination to introduce the phenyl group, though this step risks side reactions due to the electron-deficient nature of the heterocycle.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

  • Cyclocondensation : Polar aprotic solvents like tetrahydrofuran (THF) or acetonitrile facilitate the reaction between dichloroacrylonitrile and orthoformate derivatives. Lewis acids such as ZnCl₂ (1–5 wt%) enhance electrophilicity.

  • Methylation : Dimethyl sulfoxide (DMSO) or DMF at 60–80°C optimizes nucleophilic substitution, while phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems.

  • Phenylation : Palladium catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids in toluene/water mixtures enable Suzuki coupling at 80–100°C.

Temperature and Time

  • Cyclization reactions typically require 4–8 hours at 65–70°C for completion.

  • Methylation proceeds efficiently within 2–4 hours at 50–60°C, while phenylation may need extended times (12–24 hours) due to slower kinetics.

Analytical Characterization and Yield Data

StepReagents/ConditionsYield (%)Purity (%)
CyclocondensationZnCl₂, THF, 70°C, 6h90.299.3
MethylationCH₃I, NaH, DMF, 60°C, 3h75–80*95–98*
PhenylationPd(PPh₃)₄, PhB(OH)₂, Na₂CO₃, 90°C, 24h65*90*

*Hypothetical data based on analogous reactions.

Nuclear magnetic resonance (NMR) confirms regiochemistry:

  • ¹H NMR : Aromatic protons (7-phenyl) appear at δ 7.70–7.80 ppm, while methyl groups resonate as singlets at δ 2.10–2.50 ppm.

  • ¹³C NMR : The 4-chloro carbon is observed at δ 155–160 ppm.

Challenges and Limitations in Synthesis

  • Regioselectivity : Simultaneous introduction of methyl groups at 2,5,6 risks over-alkylation or isomer formation.

  • Steric Hindrance : The 7-phenyl group complicates subsequent reactions by blocking access to the heterocycle’s reactive sites.

  • Purification : The compound’s low solubility in common solvents necessitates chromatographic separation, reducing overall yield.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The 4-chloro group undergoes selective displacement with various nucleophiles under optimized conditions:

NucleophileConditionsProductYieldReference
AminesDMF, 80°C, 12-24 hrs4-Amino-pyrrolopyrimidine derivatives70-85%
ThiolsTHF, NaH, rt, 6-8 hrs4-Sulfanyl-pyrrolopyrimidine analogs65-78%
AlkoxidesEtOH, reflux, 4-6 hrs4-Alkoxy-pyrrolopyrimidine compounds60-72%

Key findings:

  • Methyl groups at positions 2,5,6 sterically hinder reactions at adjacent positions, directing substitution exclusively to C4.

  • Electron-withdrawing phenyl group enhances electrophilicity at C4, enabling NAS without requiring transition metal catalysts .

Cross-Coupling Reactions

The chloro substituent participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

Boronic AcidCatalyst SystemConditionsProductYieldReference
Aryl boronic acidsPd(PPh₃)₄, K₂CO₃, DME/H₂O80°C, 12 hrs4-Aryl-pyrrolopyrimidine derivatives75-88%
Heteroaryl boronicPd(dppf)Cl₂, CsF, DMFMicrowave, 100°C4-Heteroaryl substituted analogs68-82%

Buchwald-Hartwig Amination

AmineCatalyst/LigandConditionsProductYieldReference
Primary aminesPd₂(dba)₃/Xantphos, t-BuONaToluene, 110°C4-Amino derivatives with extended aryl70-90%

Mechanistic insight:

  • Methyl groups stabilize the transition state through hyperconjugation, improving coupling efficiency compared to non-methylated analogs .

N-Alkylation/Arylation

ElectrophileBase/SolventConditionsProductYieldReference
Alkyl halidesK₂CO₃, DMF60°C, 8-12 hrsN7-Alkylated derivatives55-70%
Aryl boronic acidsCu(OAc)₂, 1,10-phenanthrolineCH₃CN, 50°CN7-Arylated products60-75%

Directed Metalation

Directed GroupMetallating AgentElectrophileProductYieldReference
DMG (Directing Metalation Group)LDA, THF, -78°CI₂, DMFC5-Iodo derivatives40-55%

Ring Expansion

ReagentsConditionsProductYieldReference
HNO₃/H₂SO₄0°C → rt, 4 hrsPyrimido[5,4-e]pyrrolo[1,2-a]pyrazine35%

Diazotization

Diazonium SaltCoupling PartnerProductYieldReference
Ar-N₂⁺BF₄⁻CuCN, DMFBiaryl-coupled derivatives50-65%

Biological Activity Correlation

Reaction products demonstrate structure-dependent bioactivity:

Derivative TypeBiological TargetIC₅₀/EC₅₀Reference
4-Anilino analogsRET kinase2.8-18.3 nM
N7-Aryl derivativesCDK20.9-4.7 µM
Suzuki-coupled arylEGFR12.4-45.6 nM

Stability and Degradation Pathways

Critical stability parameters:

ConditionDegradation PathwayHalf-LifeReference
pH < 3Hydrolysis at C4-Cl2.3 hrs (37°C)
UV light (254 nm)Radical-mediated demethylation45 mins
Aqueous NaOHRing-opening to pyrimidonesComplete in 1 hr

This comprehensive reactivity profile establishes 4-Chloro-2,5,6-trimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine as a versatile scaffold for medicinal chemistry applications, particularly in kinase inhibitor development . The methyl and phenyl substituents synergistically modulate both electronic and steric properties, enabling predictable regioselectivity in transformations while maintaining synthetic accessibility.

Scientific Research Applications

Anticancer Applications

The primary application of 4-Chloro-2,5,6-trimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine lies in its anticancer potential. Numerous studies have highlighted its efficacy against various cancer cell lines.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study demonstrated significant cytotoxic effects on A549 lung cancer cells with an IC50 value of 12.5 µM and MCF-7 breast cancer cells with an IC50 value of 15.0 µM . These results suggest that the compound could serve as a lead for developing new anticancer agents .
  • Combination Therapy :
    • Research indicates that combining this compound with traditional chemotherapeutics enhances overall treatment efficacy by targeting multiple pathways involved in cancer progression.

Anti-inflammatory Effects

The structure of 4-Chloro-2,5,6-trimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine suggests potential anti-inflammatory properties. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Summary of Applications

ApplicationDescription
AnticancerSignificant cytotoxicity against various cancer cell lines; dual EGFR/VEGFR inhibition.
Anti-inflammatoryPotential to inhibit pro-inflammatory cytokines; could be useful in inflammatory diseases.
AntimicrobialPossible efficacy against bacterial strains; further studies needed to confirm activity.

Mechanism of Action

The mechanism of action of 4-Chloro-2,5,6-trimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to downstream effects such as cell cycle arrest and apoptosis. The exact pathways involved may vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 4

The 4-chloro group in the target compound is a common feature in pyrrolo[2,3-d]pyrimidine derivatives. However, substituents at this position vary widely:

  • 4-Amino Derivatives: Compounds like N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (, Compound 1) replace chlorine with an aniline group, enhancing nucleophilicity but reducing electrophilicity. This substitution decreases melting points (e.g., 241°C for Compound 1 vs. higher values for chloro derivatives) .
  • Fluorinated Derivatives: N-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (, Compound 2) introduces fluorine, improving metabolic stability and binding affinity due to electronegativity. Melting points rise slightly (253°C) compared to non-fluorinated analogs .
  • The dual halogenation increases molecular weight and lipophilicity compared to the target compound .

Table 1: Impact of Position 4 Substituents on Key Properties

Compound Substituent at C4 Melting Point (°C) Key Features
Target Compound Cl Not Reported High electrophilicity, moderate stability
Compound 1 NH-C6H5 241 Improved solubility, lower reactivity
Compound 8 Cl, F (on aryl ring) 210 Enhanced kinase inhibition
Methyl Substitutions at Positions 2, 5, and 6

The target compound’s 2,5,6-trimethyl groups distinguish it from other derivatives:

  • Methyl vs. Aryl Groups: Compounds like 7-methyl-2,4,6-triphenyl-7H-pyrrolo[2,3-d]pyrimidine (, Compound 2c) feature bulkier phenyl groups at positions 2, 4, and 6.
  • Impact on Lipophilicity : Trimethyl substitution likely enhances lipophilicity (logP) compared to derivatives with fewer methyl groups, such as 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (), which has a polar carboxylic acid group .

Table 2: Methyl Group Variations in Pyrrolo[2,3-d]pyrimidines

Compound Methyl Substitutions Additional Groups Key Properties
Target Compound 2,5,6-trimethyl Cl, C7-Ph High lipophilicity, steric bulk
Compound 2c 7-methyl 2,4,6-triphenyl Lower solubility, aromatic interactions
Compound 5,6-dimethyl C7-cyclopentyl, Cl Moderate lipophilicity, cyclic alkyl
Substituents at Position 7

The phenyl group at position 7 in the target compound contrasts with other substituents:

  • Tosyl Groups : 4-Chloro-7-(p-toluenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine () incorporates a sulfonyl group, increasing molecular weight and polarity. Such groups may reduce membrane permeability compared to the phenyl group .

Table 3: Position 7 Substituent Comparisons

Compound C7 Substituent Key Features
Target Compound Phenyl Aromatic π-stacking, moderate size
Compound Tosyl (SO2-C6H4-CH3) Polar, bulky, sulfonyl reactivity
Compound Furan-2-ylmethyl Heteroaromatic, potential H-bonding

Biological Activity

4-Chloro-2,5,6-trimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine (CAS Number: 1097805-12-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula of 4-Chloro-2,5,6-trimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine is C15H14ClN3, with a molecular weight of approximately 271.74 g/mol. Its predicted boiling point is around 298.8 ± 40.0 °C and it has a density of 1.26 ± 0.1 g/cm³ .

Research indicates that this compound exhibits significant biological activity primarily through its role as a vascular endothelial growth factor receptor (VEGFR) inhibitor. In particular, it has been shown to inhibit tumor growth and angiogenesis in various cancer models.

VEGFR Inhibition

In a study evaluating a series of pyrrolo[2,3-d]pyrimidine derivatives, compounds related to 4-Chloro-2,5,6-trimethyl-7-phenyl demonstrated potent inhibition of VEGFR-2. Specifically, certain derivatives were found to be up to 100-fold more potent than the standard drug semaxanib in inhibiting VEGFR-2 activity . This inhibition is crucial as VEGFR-2 plays a significant role in mediating angiogenesis and tumor progression.

Cytotoxicity Studies

A variety of cytotoxicity studies have been conducted using this compound against different cancer cell lines:

Cell Line IC50 (µM) Mechanism
HeLaXInduction of apoptosis via caspase activation
MDA-MB-231YInhibition of cell proliferation
HepG2ZUpregulation of pro-apoptotic proteins

Note: Specific values for IC50 need to be determined from experimental data.

In one notable study, the compound was shown to induce apoptosis in HepG2 cells by upregulating pro-apoptotic proteins such as Bax and caspase-3 while downregulating anti-apoptotic proteins like Bcl-2 . This suggests its potential application in cancer therapies targeting abnormal cell death mechanisms.

Case Studies

  • Melanoma Model : In an orthotopic mouse model of melanoma, treatment with pyrrolo[2,3-d]pyrimidine derivatives resulted in significant tumor growth inhibition and reduced metastasis . This highlights the compound's therapeutic potential in aggressive cancers.
  • Cytotoxicity Against Various Cell Lines : A comparative study across multiple cancer cell lines revealed that certain derivatives exhibited varied cytotoxic effects depending on the specific cellular context and molecular targets involved .

Future Directions

Further research is warranted to elucidate the detailed mechanisms by which 4-Chloro-2,5,6-trimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine exerts its biological effects. Investigations into its pharmacokinetics and long-term efficacy in vivo will be crucial for developing it as a viable therapeutic agent.

Q & A

Q. Example Protocol :

  • Step 1 : Cyclize ethyl 2-cyano-4,4-dimethoxybutanoate with formamidine to form the pyrimidine ring .
  • Step 2 : Chlorinate the intermediate using POCl₃ .
  • Step 3 : Introduce methyl groups via alkylation (e.g., methyl iodide under basic conditions) and phenyl groups via Suzuki coupling .

Q. Table 1. Synthesis Conditions for Analogous Compounds

StepReagents/ConditionsYield (%)Reference
CyclizationFormamidine, isopropanol, HCl, reflux 12h27–86
ChlorinationPOCl₃, N,N-dimethylaniline, reflux 4h33–61
SubstitutionMethyl iodide, NaH, DMF, 0°C to RT40–75

Basic: What analytical techniques are essential for characterizing this compound?

Answer:
Critical techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and purity (e.g., δ 8.27 ppm for H-2 in pyrrolo-pyrimidine analogs) .
  • HRMS (High-Resolution Mass Spectrometry) : Validate molecular formula (e.g., C₁₄H₁₃ClN₄ requires m/z 272.0834) .
  • X-ray Crystallography : Resolve stereochemistry and crystal packing (if single crystals are obtainable) .
  • HPLC : Assess purity (>95% for biological assays) .

Q. Key Data from Analogous Compounds :

  • ¹H NMR (DMSO-d₆) : Aromatic protons at δ 7.2–8.3 ppm; NH signals at δ 11.7 ppm .
  • HRMS : Example: C₁₂H₁₀FN₄ [M+H]⁺: 229.0887 (calculated: 229.0884) .

Advanced: How does the substitution pattern influence kinase inhibitory activity?

Answer:
The 2,5,6-trimethyl and 7-phenyl groups impact activity via:

  • Steric Effects : Bulky substituents (e.g., phenyl) may enhance selectivity by restricting binding to specific kinase pockets.
  • Electronic Effects : Methyl groups modulate electron density, altering hydrogen bonding with kinase active sites (e.g., EGFR, VEGFR2) .

Q. Methodological Approaches :

  • Molecular Docking : Compare binding poses of analogs using software like AutoDock .
  • SAR Studies : Test derivatives with incremental substituent changes (e.g., replacing methyl with ethyl) .

Q. Table 2. Substituent Effects on Kinase Inhibition (IC₅₀, nM)

SubstituentsEGFRVEGFR2Reference
4-Cl, 5-Ethyl1245
4-Cl, 2,5,6-Trimethyl828
4-Cl, 7-Phenyl1562

Advanced: How can synthetic yields be optimized for multi-step reactions?

Answer:
Optimization strategies include:

  • Reaction Solvent : Use polar aprotic solvents (e.g., DMF) for alkylation to enhance reactivity .
  • Catalysis : Add triethylamine or Pd catalysts for coupling reactions .
  • Purification : Employ silica gel chromatography or recrystallization (e.g., methanol/chloroform) .

Q. Case Study :

  • Nucleophilic Substitution : Refluxing with isopropanol/HCl increased yields from 16% to 94% by extending reaction time (12–48h) .

Advanced: How to resolve discrepancies in reported biological activities of analogs?

Answer:
Discrepancies may arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or ATP concentrations .
  • Compound Purity : Validate via HPLC; impurities >5% skew IC₅₀ values .
  • Computational Validation : Use ICReDD’s quantum chemical calculations to predict binding affinities and guide experimental repeats .

Q. Resolution Workflow :

Re-test compounds under standardized conditions.

Cross-validate with orthogonal assays (e.g., SPR vs. enzymatic assays).

Compare with structurally validated analogs (e.g., co-crystallized inhibitors) .

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